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molecular formula C9H4Br2N4O B8467447 6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine

6,8-Dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B8467447
M. Wt: 343.96 g/mol
InChI Key: HRDFBOPTYOCLAY-UHFFFAOYSA-N
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Patent
US07674791B2

Procedure details

A mixture of N-(3,5-dibromo-pyrazin-2-yl)-furan-2-carboxamidine (47 g, 0.14 mol), lead tetraacetate (95% purity, 160 g, 0.34 mol), and toluene (940 ml) was refluxed for 2 hours. The reaction was allowed to cool to room temperature and concentrated in vacuo. The resulting residue was purified by flash column chromatography on silica (hexanes:EtOAc (5:1 to 3:1)) as eluent to afford 6,8-dibromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine as a yellow solid (19.2 g, 40% yield). 1H NMR (300 MHz, CDCl3) δ 6.60 (dd, 1H), 7.33 (d, 1H), 7.62 (d, 1H), 8.63 (s, 1H).
Quantity
47 g
Type
reactant
Reaction Step One
Name
lead tetraacetate
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
940 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH:9][C:10]([C:12]2[O:13][CH:14]=[CH:15][CH:16]=2)=[NH:11])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C1(C)C=CC=CC=1>[Br:8][C:6]1[N:7]=[C:2]([Br:1])[C:3]2[N:4]([N:11]=[C:10]([C:12]3[O:13][CH:14]=[CH:15][CH:16]=3)[N:9]=2)[CH:5]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)NC(=N)C=1OC=CC1
Name
lead tetraacetate
Quantity
160 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Name
Quantity
940 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography on silica (hexanes:EtOAc (5:1 to 3:1)) as eluent

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)N=C(N2)C=2OC=CC2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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